N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide
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Overview
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide” is a chemical compound with the molecular formula C15H10BrCl2NO2 . It is also known as 2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
This compound has a molecular weight of 387.06 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : The research demonstrates the utilization of related chemical structures in synthesizing heterocyclic compounds with potential biological activities. For instance, the synthesis of polysubstituted cyclopropane derivatives showcased significant antimicrobial and nematicidal activities, highlighting the potential of such compounds in agricultural and pharmaceutical applications (Banothu, Basavoju, & Bavantula, 2015).
Anticonvulsant and Anti-inflammatory Activities : Some synthesized compounds, closely related in structure, have shown promising anticonvulsant and anti-inflammatory activities. This suggests the potential application of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide derivatives in developing new therapeutic agents (Dawood, Abdel-Gawad, Ellithey, Mohamed, & Hegazi, 2006).
Novel Hybrid Anticonvulsant Agents : Research into hybrid molecules combining the chemical fragments of clinically relevant antiepileptic drugs has led to the synthesis of compounds with broad-spectrum anticonvulsant activity. This underscores the therapeutic potential of structurally similar compounds in epilepsy treatment (Kamiński, Rapacz, Filipek, & Obniska, 2016).
Tyrosinase Inhibition for Pharmaceutical Uses : The synthesis of biphenyl-based compounds has been explored for their anti-tyrosinase activities, relevant in treatments for conditions like hyperpigmentation. This research avenue suggests that compounds with a structure similar to this compound may have cosmetic and dermatological applications (Kwong et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O5/c21-11-5-6-15(13(9-11)19(28)12-3-1-2-4-14(12)22)23-20(29)16(25)10-24-17(26)7-8-18(24)27/h1-6,9H,7-8,10H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAGDFAOEWOYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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